3-benzyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-benzyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves multiple steps, typically starting with the preparation of the quinazoline core. The process often includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the Niementowski synthesis, where anthranilic acid reacts with an amide.
Introduction of the Benzyl and Fluorophenyl Groups: These groups are introduced through nucleophilic substitution reactions.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under basic conditions.
Final Coupling: The final product is obtained by coupling the intermediate with isopentylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
3-benzyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-benzyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, known for its broad spectrum of biological activities.
4(3H)-quinazolinone: Another derivative with applications in medicinal chemistry.
Imidazole-containing compounds: These share some structural similarities and biological activities.
Uniqueness
3-benzyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and thioether groups, in particular, contribute to its unique reactivity and potential therapeutic applications.
Properties
IUPAC Name |
3-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O3S/c1-19(2)14-15-31-27(35)22-10-13-24-25(16-22)32-29(33(28(24)36)17-20-6-4-3-5-7-20)37-18-26(34)21-8-11-23(30)12-9-21/h3-13,16,19H,14-15,17-18H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJRVXODCZEUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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